Carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester
CAS No.: 61837-78-3
Cat. No.: VC18443625
Molecular Formula: C11H12N4O4
Molecular Weight: 264.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61837-78-3 |
|---|---|
| Molecular Formula | C11H12N4O4 |
| Molecular Weight | 264.24 g/mol |
| IUPAC Name | methyl N-[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]carbamate |
| Standard InChI | InChI=1S/C11H12N4O4/c1-18-10(16)12-6-3-4-7-8(5-6)14-9(13-7)15-11(17)19-2/h3-5H,1-2H3,(H,12,16)(H2,13,14,15,17) |
| Standard InChI Key | WOJKDXOXXXLJPE-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)NC1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzimidazole heterocycle fused to two methyl carbamate groups. The benzimidazole moiety consists of a benzene ring fused to an imidazole ring, with nitrogen atoms at positions 1 and 3. The carbamate groups (–O(CO)OCH) at positions 2 and 5 enhance its stability and bioactivity . X-ray crystallography and computational models confirm a planar geometry, facilitating interactions with biological targets such as fungal tubulin .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 264.24 g/mol | |
| Solubility | Low in water; soluble in DMSO | |
| Stability | Stable at RT; degrades in strong acids/bases |
The hydrochloride derivative (PubChem CID 31900) exhibits enhanced solubility in polar solvents due to ionic interactions .
Synthesis and Manufacturing
Conventional Synthesis Pathways
The primary route involves reacting ortho-nitroaniline derivatives with dimethyl carbonate in the presence of a base (e.g., NaH or KCO) . A patented method outlines a four-step process:
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Thiocyanation: Ortho-nitroaniline reacts with ammonium thiocyanate and chlorine to form thiocyano-2-nitroaniline .
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Alkylation: Treatment with alkyl halides (e.g., propyl bromide) and alcohols in the presence of NaCN yields thioalkyl-2-nitroaniline .
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Reduction: Sodium sulfide reduces the nitro group to an amine, producing thioalkyl-o-phenylenediamine .
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Condensation: Reaction with methyl cyano carbamate at pH 4 forms the final product .
This method achieves a 73% yield for methyl 5-propylthio-2-benzimidazole carbamate, a structural analog .
Green Chemistry Approaches
Recent advances emphasize solvent-free reactions and catalytic systems to minimize waste. For instance, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >80% .
Pharmacological and Biomedical Applications
Antifungal Activity
Carbendazim disrupts fungal microtubule assembly by binding to β-tubulin, inhibiting cell division . It demonstrates efficacy against Fusarium, Aspergillus, and Candida species, with minimum inhibitory concentrations (MICs) ranging from 0.5–5 µg/mL.
Enzyme Inhibition
The compound inhibits histone deacetylases (HDACs) and cytochrome P450 enzymes, modulating epigenetic regulation and drug metabolism . Structure-activity relationship (SAR) studies indicate that electron-withdrawing substituents (e.g., –CF) enhance HDAC affinity by 20-fold .
Environmental Impact and Regulatory Considerations
Ecotoxicity
Carbendazim is classified as an acute and chronic Category 1 hazard to aquatic life, with LC values of 0.1–1 mg/L for fish and daphnids. Its persistence in soil (half-life: 30–60 days) raises concerns about groundwater contamination.
Human Health Risks
Chronic exposure correlates with hepatic dysfunction and developmental abnormalities in rodent models . The European Union restricts its use in crops, mandating a maximum residue limit (MRL) of 0.1 mg/kg in food products.
Derivatives and Structural Analogs
Hydrochloride Salt
The hydrochloride form (CAS 37574-18-8) improves aqueous solubility for pharmaceutical formulations. Its structure, confirmed via -NMR, features a protonated benzimidazole nitrogen and chloride counterion .
Prodrug Development
N-Methoxycarbonyl derivatives enhance bioavailability by resisting first-pass metabolism. In vivo studies show a 3-fold increase in plasma half-life compared to the parent compound .
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